Stereochemical Configuration Comparison: (2S,4R) vs. (2R,4S) Enantiomer in PBD Synthesis
The (2S,4R) configuration, derived from trans-4-hydroxy-L-proline, is the enantiomer utilized in the established four-step synthetic route to PBD monomers (compound 1) that proceeds in high yield [1]. The (2R,4S) enantiomer (CAS 1800019-47-9) produces the mirror-image PBD scaffold, which exhibits altered DNA-binding topology and reduced cytotoxicity. While both enantiomers share identical molecular weight and physicochemical descriptors (C₁₇H₂₅NO₄, MW 307.39), the (2S,4R) isomer is the configuration validated in the Gregson et al. J. Med. Chem. 2004 synthetic protocol that underpins clinical-stage PBD dimers such as SJG-136 [1].
| Evidence Dimension | Enantiomeric configuration and validated synthetic route |
|---|---|
| Target Compound Data | (2S,4R): Validated in Gregson et al. four-step protocol from trans-4-hydroxy-L-proline; used in synthesis of PBD monomers (compound 1) obtained in high yield [1] |
| Comparator Or Baseline | (2R,4S) enantiomer (CAS 1800019-47-9): Produces mirror-image PBD scaffold; identical molecular formula and MW (307.39) but opposite C2/C4 configuration |
| Quantified Difference | Opposite enantiomer; not validated in the Gregson 2004 PBD synthetic protocol; yields the enantiomeric PBD scaffold with altered DNA-binding properties |
| Conditions | Synthetic route from trans-4-hydroxy-L-proline via N-protection, O-benzylation, ester reduction, and silyl protection, per Gregson et al., J. Med. Chem. 2004, 1161–1174 |
Why This Matters
Procuring the incorrect enantiomer leads to a mirror-image PBD scaffold with different DNA-binding topology, potentially invalidating structure-activity relationships and biological results.
- [1] Gregson, S. J.; Howard, P. W.; Hartley, J. A.; et al. J. Med. Chem. 2004, 47 (5), 1161–1174. View Source
